2-[2-(4-Fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid
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Overview
Description
2-[2-(4-Fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the fluoroanilino and methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Final Coupling: The final step involves coupling the thiazole derivative with acetic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[2-(4-Fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects. The compound’s fluoroanilino and methylphenyl groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
2-[2-(4-Fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoroanilino group enhances its ability to interact with biological targets, while the methylphenyl group contributes to its stability and solubility .
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-11-2-4-12(5-3-11)17-15(10-16(22)23)24-18(21-17)20-14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYQAOBVHCSVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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